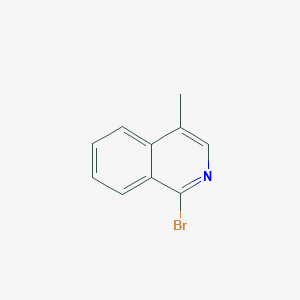

1-Bromo-4-methylisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-4-methylisoquinoline is a chemical compound with the molecular formula C10H8BrN . It has a molecular weight of 222.08 . It is typically a colorless to pale-yellow liquid or solid .

Molecular Structure Analysis

The molecular structure of 1-Bromo-4-methylisoquinoline is represented by the InChI code1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 . This indicates that the molecule consists of a bromine atom (Br), a nitrogen atom (N), and a methyl group (CH3) attached to an isoquinoline ring. Physical And Chemical Properties Analysis

1-Bromo-4-methylisoquinoline is a colorless to pale-yellow liquid or solid . It has a molecular weight of 222.08 . The compound is typically stored at room temperature .科学的研究の応用

Synthesis and Chemical Reactions

1-Bromo-4-methylisoquinoline is a versatile compound in synthetic organic chemistry, serving as a building block for various complex molecules. Its reactivity, especially through bromination and nucleophilic substitution, enables the construction of highly functionalized compounds. For example, it is used in the rhodium-catalyzed synthesis of 4-bromo-1,2-dihydroisoquinolines, which involves the formation of bromonium ylides as key intermediates. This process allows for the synthesis of highly functionalized isoquinolines from readily available triazoles (He et al., 2016). Furthermore, bromoethoxyisoquinolines, including structures related to 1-bromo-4-methylisoquinoline, have been explored for their reactions with potassium amide in liquid ammonia, yielding various substitution and dehalogenation products (Sanders et al., 2010).

Development of Antitumor Agents

1-Bromo-4-methylisoquinoline serves as a precursor in the synthesis of novel indeno[1,2-c]isoquinolines, which are being investigated for their potential as antitumor agents by inhibiting topoisomerase I. This is an example of how modifications to the isoquinoline core can lead to significant biological activities. The synthesized compounds have been shown to exhibit cytotoxicity and DNA-topoisomerase 1 inhibitory activity, with potential applications in cancer therapy (Cho et al., 2007).

Exploration of Natural Product Synthesis

The compound is also instrumental in the synthesis of natural product analogs and derivatives, such as bromophenols and brominated tetrahydroisoquinolines isolated from marine sources. These compounds exhibit various biological activities and represent a rich area of study for discovering new drugs. For instance, brominated 1,2,3,4-tetrahydroisoquinolines, derived from red algae, have shown potential pharmacological properties (Ma et al., 2007).

Discovery of PARP Inhibitors

Additionally, 1-Bromo-4-methylisoquinoline is used in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, showcasing its role in the development of targeted cancer therapies. Such inhibitors are significant in treating cancers with deficient DNA repair mechanisms (Sunderland et al., 2011).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

This compound belongs to the class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .

Mode of Action

Isoquinolines and their derivatives are known to interact with various biological targets, influencing numerous biochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

特性

IUPAC Name |

1-bromo-4-methylisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN/c1-7-6-12-10(11)9-5-3-2-4-8(7)9/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLSEUQDOVQLRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C2=CC=CC=C12)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-methylisoquinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-benzenesulfonamido-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2815338.png)

![N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2815340.png)

![Ethyl 4-((4-(2-(4-fluorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2815346.png)

![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2815350.png)

![N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2815354.png)

![Methyl 2-[[5-[[(2-methoxybenzoyl)amino]methyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2815356.png)